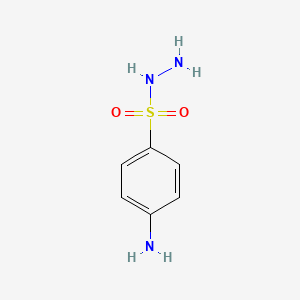

4-Aminobenzenesulfonohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

4-aminobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGRTVOPAYSOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280704 | |

| Record name | Sulfanilic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-86-2 | |

| Record name | NSC18055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfanilic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminobenzenesulfonohydrazide and Its Derivatives

Direct Synthesis of 4-Aminobenzenesulfonohydrazide

The direct synthesis of this compound is a well-documented, multi-step process that begins with a protected amine to ensure regioselectivity. The procedure leverages common and accessible reagents to construct the target molecule.

A primary route involves a two-step sequence starting from N-acetyl sulfonyl chloride. rsc.orgrsc.org The initial step is the hydrazination of the protected sulfonyl chloride. In this reaction, N-acetyl sulfonyl chloride is added portion-wise to a cooled solution of hydrazine (B178648) hydrate. rsc.orgrsc.org This reaction forms the intermediate, N-(4-(hydrazinylsulfonyl)phenyl)acetamide. rsc.org

The second and final step is the deprotection of the acetyl group to unveil the primary amine. rsc.org The N-(4-(hydrazinylsulfonyl)phenyl)acetamide intermediate is dissolved in a mixture of water and concentrated hydrochloric acid and heated under reflux. rsc.org After cooling, the reaction mixture is neutralized, typically with sodium bicarbonate, which leads to the precipitation of the final product, this compound. rsc.org

Table 1: Key Steps in the Direct Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| 1. Hydrazination | N-acetyl sulfonyl chloride | Hydrazine hydrate | N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Cooled (0-5 °C), stirred for several hours rsc.orgrsc.org |

| 2. Deprotection | N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Hydrochloric acid, Water; Sodium bicarbonate | this compound | Reflux, followed by neutralization rsc.org |

Derivatization Strategies of this compound

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. Its multiple reactive sites—the aromatic primary amine, the sulfonamide nitrogen, and the terminal hydrazinyl group—allow for diverse chemical modifications.

Schiff Base Formation via Condensation Reactions

Schiff bases, characterized by the azomethine or imine group (-C=N-), are readily synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). gsconlinepress.comwikipedia.orgdergipark.org.tr The reaction is typically facilitated by acid or base catalysis or by heating. gsconlinepress.com The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, forming an unstable hemiaminal intermediate, which then undergoes dehydration to yield the stable imine. dergipark.org.tr

In the case of this compound, the primary aromatic amino group (-NH₂) can react with various aromatic or aliphatic aldehydes and ketones to form the corresponding Schiff base derivatives. This reaction provides a straightforward method for introducing a wide variety of substituents onto the core molecule.

N-Substituted Benzenesulfonohydrazide (B1205821) Syntheses

The sulfonohydrazide moiety itself offers opportunities for substitution. The nitrogen atoms within this group exhibit different reactivities, allowing for selective modification. Research on related sulfonohydrazides shows that N-alkylation can occur at the sulfamide (B24259) nitrogen when reacted with alkyl bromides in the presence of a base. researchgate.net In contrast, reactions with acids can lead to the formation of quaternary ammonium (B1175870) salts at the terminal amine group. researchgate.net These distinct reactivities enable the synthesis of various N-substituted derivatives, expanding the chemical space accessible from the parent compound.

Heterocyclic Ring Formation with this compound Precursors

The structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic systems, which are significant scaffolds in medicinal and materials chemistry.

Pyrazoles: Pyrazole (B372694) rings can be formed via the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone. nih.govdergipark.org.trslideshare.net In this context, this compound can serve as the hydrazine component, reacting with various diketones to yield 1-substituted pyrazole derivatives bearing the 4-aminobenzenesulfonyl group. academicstrive.com

Thiazoles and Thiazolidinones: The synthesis of thiazole (B1198619) rings often employs the Hantzsch synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thioamide. clockss.orgresearchgate.net Derivatives of this compound can be used to build thiazolidinone rings, a related five-membered heterocycle. This is achieved by first converting the hydrazide into a thiosemicarbazone through reaction with a thiosemicarbazide, followed by cyclization with reagents like chloroacetic acid or maleic anhydride. mdpi.com

Catalytic Approaches in Derivative Synthesis

The efficiency of derivatization reactions can often be enhanced through catalysis. Various catalytic systems have been developed to improve yields, reduce reaction times, and promote more environmentally benign conditions for reactions involving sulfonohydrazide precursors.

For the formation of hydrazones (a class of Schiff bases), ionic liquids such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) have been employed as effective and recyclable catalysts, often allowing the reaction to proceed under solvent-free conditions. rsc.org In thiazole synthesis, catalysts like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) have been shown to accelerate the reaction between phenacyl bromides and thioureas at room temperature, leading to rapid formation of products in high yields. clockss.org For the synthesis of other heterocycles like pyrimidines from related starting materials, catalytic systems such as iron(III) chloride/trimethylsilyl chloride (FeCl₃/TMSCl) and sulfamic acid have been reported. researchgate.net

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly methodologies. These principles have been applied to the synthesis of sulfonohydrazide derivatives, leading to significant process improvements.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It has been successfully used for the synthesis of Schiff bases and pyrazole derivatives, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. gsconlinepress.comacademicstrive.com

Solvent-Free and Green Chemistry Protocols: To minimize the use of hazardous volatile organic solvents, solvent-free reaction conditions have been developed. A green method for synthesizing N-arylsulfonylhydrazones involves a simple grinding procedure in a mortar and pestle, using L-tyrosine as a catalyst. researchgate.net This approach is not only environmentally friendly but also simplifies the work-up procedure.

One-Pot Synthesis: One-pot, multi-component reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple precursors in a single step, avoiding the need to isolate intermediates. An eco-friendly, one-pot protocol for the synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water has been developed. researchgate.net Such strategies offer good yields and a wide tolerance for various functional groups, representing a sustainable approach to chemical production. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Aminobenzenesulfonohydrazide Analogs

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the molecular structure of compounds. By analyzing the vibrations of molecular bonds, these techniques provide detailed information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a "molecular fingerprint" that helps identify its components. mdpi.com This non-destructive technique is highly sensitive to the chemical bonds within a molecule. drawellanalytical.com

In the analysis of 4-aminobenzenesulfonohydrazide and its analogs, FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups. The N-H stretching vibrations of the primary amino group (-NH₂) and the hydrazide moiety (-NHNH₂) are typically observed in the 3200-3500 cm⁻¹ region. For instance, in related sulfonamides, asymmetric and symmetric stretching vibrations of the SO₂NH₂ group are found around 3399 cm⁻¹ and 3307 cm⁻¹, respectively. The N-H stretching of a hydrazide group can appear near 3338 cm⁻¹. The deformation vibration, or scissoring, of the NH₂ group is typically seen around 1630 cm⁻¹. researchgate.net

The aromatic portion of the molecule also produces distinct signals. The C-H stretching vibrations of the benzene (B151609) ring generally appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ range.

A key feature in the FTIR spectra of sulfonamides is the strong absorption from the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of this group occur in the ranges of 1350–1310 cm⁻¹ and 1170–1150 cm⁻¹, respectively. In a series of N-(substituted-phenyl)-4-aminobenzenesulfonamides, these bands were noted between 1342–1311 cm⁻¹ and 1168–1153 cm⁻¹.

Other important vibrations include the C-N stretching, often located around 1310 cm⁻¹, and the C-S stretching, which can be found near 830 cm⁻¹. The positions of these bands can shift depending on the specific chemical environment, providing valuable structural information.

Table 1: Characteristic FTIR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| -NH₂ (Amino) | Asymmetric & Symmetric Stretching | 3300-3500 |

| -NH (Hydrazide) | Stretching | ~3338 |

| Aromatic C-H | Stretching | >3000 |

| -NH₂ | Scissoring (Deformation) | ~1630 |

| Aromatic C=C | Stretching | 1450-1600 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1310-1350 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1150-1170 |

| C-N | Stretching | ~1310 |

| C-S | Stretching | ~830 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar and symmetric bonds. americanpharmaceuticalreview.com

In the study of sulfonamides, Raman spectroscopy provides key details about the sulfur-containing groups and the aromatic ring. colab.wsrsc.org The symmetric stretching of the S-N bond and the SO₂ group are characteristic features. The SO₂ symmetric stretching vibration, for example, is typically strong and appears around 1140-1160 cm⁻¹. cdnsciencepub.com For the related compound 4-aminobenzenethiol, bands related to the a1- and b2-type vibrations have been identified in its surface-enhanced Raman scattering (SERS) spectrum. nih.gov

The C-S stretching vibration is also readily observed in the Raman spectrum, often in the 700–800 cm⁻¹ range. Additionally, a strong "ring breathing" mode, which involves a symmetric vibration of the entire para-substituted benzene ring, provides information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by neighboring atoms and functional groups. libretexts.org

In the ¹H NMR spectrum of this compound, the protons on the 1,4-disubstituted benzene ring typically appear as two doublets in the aromatic region (δ 6.5-8.0 ppm). Protons ortho to the electron-donating amino (-NH₂) group are shielded and appear upfield (lower chemical shift), while protons ortho to the electron-withdrawing sulfonyl (-SO₂NHNH₂) group are deshielded and appear downfield (higher chemical shift). For example, in 4-amino-benzenesulfonic acid monosodium salt, the aromatic protons appear at approximately 6.85 and 7.60 ppm. chemicalbook.com

The protons of the amino (-NH₂) and hydrazide (-NHNH₂) groups are exchangeable and often appear as broad singlets. Their chemical shifts can be influenced by factors such as solvent, concentration, and temperature. researchgate.net The amino protons are typically found in the δ 4.0-6.0 ppm range, while the hydrazide protons can have a wider range of chemical shifts. In some sulfonamide derivatives, the SO₂NH proton signal has been observed as far downfield as δ 12.2 ppm.

Table 2: Representative ¹H NMR Chemical Shifts for this compound Analogs

| Proton Type | Multiplicity | Typical Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic H (ortho to -NH₂) | Doublet | ~6.6-6.9 |

| Aromatic H (ortho to -SO₂) | Doublet | ~7.5-7.8 |

| -NH₂ (Amino) | Broad Singlet | ~4.0-6.0 |

| -NHNH₂ (Hydrazide) | Broad Singlets | Variable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. bhu.ac.in In the ¹³C NMR spectrum of this compound, the four distinct carbon atoms of the para-substituted benzene ring give rise to signals in the aromatic region (δ 110-160 ppm).

The carbon atom attached to the amino group (C-NH₂) is shielded and appears at a lower chemical shift, while the carbon attached to the sulfonyl group (C-SO₂) is deshielded and appears at a higher chemical shift. For instance, in a related 4-aminobenzenesulfonamide derivative, the carbon attached to the nitrogen of the sulfonamide was observed at δ 152.5 ppm, while the carbon attached to the sulfur was at δ 128.4 ppm. The other two aromatic carbons were found at δ 129.2 and 113.3 ppm.

Table 3: Representative ¹³C NMR Chemical Shifts for this compound Analogs | Carbon Type | Typical Chemical Shift (δ ppm) | |---|---|---| | C-NH₂ | ~152 | | C-H (ortho to -NH₂) | ~113 | | C-H (ortho to -SO₂) | ~129 | | C-SO₂ | ~128 |

Solid-State NMR Characterization

Solid-state NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. It provides valuable information about the molecular structure, conformation, and intermolecular interactions within a crystalline lattice.

For sulfonamides like sulfanilamide (B372717), ¹³C and ¹⁵N ssNMR have been used to study different crystalline forms, known as polymorphs. technion.ac.iltandfonline.com These studies can reveal differences in molecular packing and hydrogen bonding. For example, ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectra of sulfanilamide polymorphs showed doubled resonances for the carbon atoms ortho to the amino group, indicating distinct molecular environments in the crystal. technion.ac.iltandfonline.com Variable-temperature ssNMR studies have also been used to investigate dynamic processes in the solid state, such as the 180° flipping of the phenyl rings. technion.ac.iltandfonline.com

Furthermore, ssNMR, in combination with techniques like FTIR and computational modeling, has been employed to study the interaction of sulfonamides with other materials, such as zeolites. semanticscholar.orgrsc.org These studies help to determine the preferred tautomeric form (amide or imide) of the sulfonamide when adsorbed. semanticscholar.orgrsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is fundamental in understanding the electronic transitions and photophysical behavior of this compound analogs.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic structure of molecules by measuring their absorption of UV or visible light. ijprajournal.com The resulting spectrum, a plot of absorbance versus wavelength, reveals the electronic transitions within a molecule, offering insights into its structure, concentration, and the presence of functional groups. azooptics.com

In the context of this compound and its derivatives, UV-Vis spectroscopy is instrumental in identifying chromophores, which are the parts of the molecule that absorb light. nih.gov The absorption of ultraviolet or visible light excites non-bonding (n) or pi (π) electrons to higher energy anti-bonding molecular orbitals (σ* or π*). ijprajournal.com The wavelengths at which these absorptions occur, known as λmax, are characteristic of the electronic environment within the molecule.

For aromatic compounds like this compound analogs, characteristic absorption bands are expected. The primary and secondary bands of aromatic systems often experience shifts in the presence of substituents. up.ac.za For instance, the introduction of different functional groups onto the this compound scaffold can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. These shifts provide evidence for the formation of new derivatives and can indicate changes in conjugation or electronic interactions within the molecule. up.ac.zalibretexts.org

Table 1: Representative UV-Vis Absorption Data for Aromatic Systems This table provides hypothetical but representative data for illustrating the types of electronic transitions observed in aromatic compounds similar to this compound analogs.

| Compound Type | λmax (nm) | Electronic Transition | Region |

| Benzene | 184, 204, 256 | π → π | Ultraviolet |

| Aniline | 230, 280 | π → π, n → π | Ultraviolet |

| Benzenesulfonamide (B165840) | ~220, ~265 | π → π | Ultraviolet |

Data is illustrative and based on general knowledge of aromatic compound spectroscopy.

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic properties and emission characteristics of molecules after they have been excited by light. renishaw.comhoriba.com This process involves the absorption of photons, leading to an excited electronic state, followed by the emission of light as the molecule returns to a lower energy state. libretexts.org PL encompasses both fluorescence (a rapid emission) and phosphorescence (a slower emission). renishaw.com

For analogs of this compound, PL and fluorescence studies can reveal important information about their molecular structure and environment. The emission spectrum, which plots the intensity of emitted light versus wavelength, is often a mirror image of the absorption spectrum. libretexts.org The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is a key parameter obtained from these studies.

The fluorescence properties of these compounds can be highly sensitive to their chemical environment, including solvent polarity and the presence of other interacting species. For example, two chemosensors were designed using this compound, which formed pink azo-dyes in the presence of a target analyte. researchgate.net The quantum yield, which is the ratio of emitted photons to absorbed photons, is another critical parameter that quantifies the efficiency of the fluorescence process. horiba.com Some nitrogen-doped carbon dots synthesized using a derivative of this compound have shown high quantum yields, making them suitable for sensing applications. researchgate.net

Table 2: Illustrative Photoluminescence Properties of Fluorescent Compounds This table presents hypothetical data to demonstrate typical photoluminescence characteristics.

| Fluorophore Type | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| Aromatic Amine | 350 | 450 | 100 | 15 |

| Azo Dye | 490 | 520 | 30 | 5 |

| N-doped Carbon Dots | 350 | 447 | 97 | 61 researchgate.net |

Data is illustrative and includes a specific finding from the literature for comparison.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of this compound analogs. The process involves ionizing the molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. agnopharma.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed, where the chromatographic separation of a mixture is followed by mass analysis of the individual components. nih.gov

In the analysis of this compound analogs, the molecular ion peak (M+) provides the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers crucial clues about the molecule's structure. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of atoms and identify characteristic functional groups within the molecule. For instance, the fragmentation of fentanyl analogs often occurs at specific bonds, generating dominant ions that are characteristic of the core structure. nih.gov Similar principles can be applied to elucidate the structures of novel this compound derivatives. Tandem mass spectrometry (MS/MS) can further enhance structural analysis by isolating a specific ion and inducing its fragmentation to obtain more detailed structural information. agnopharma.com

Table 3: Example Mass Spectrometry Data for a Hypothetical this compound Analog This table illustrates the kind of data obtained from a mass spectrometry experiment.

| Ion Type | m/z (example) | Interpretation |

| Molecular Ion [M+H]+ | 188.04 | Corresponds to the protonated molecule of this compound |

| Fragment Ion 1 | 108.05 | Loss of the sulfonohydrazide group (-SO2NHNH2) |

| Fragment Ion 2 | 92.06 | Represents the aminophenyl fragment (H2N-C6H4) |

| Fragment Ion 3 | 156.02 | Loss of the amino group (-NH2) and rearrangement |

The m/z values are for the parent compound this compound and its theoretical fragments.

Elemental Compositional Analysis

Elemental analysis is a fundamental process for determining the elemental and, in some cases, isotopic composition of a material. wikipedia.org It can be both qualitative, identifying the elements present, and quantitative, determining the amount of each element. wikipedia.org For organic compounds such as analogs of this compound, elemental analysis typically refers to CHNS analysis, which determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur. wikipedia.org

This technique is crucial for confirming the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Modern elemental analyzers often use combustion analysis, where the sample is burned in a stream of oxygen, and the resulting combustion gases (CO2, H2O, N2, SO2) are quantitatively measured. wikipedia.org Other techniques like X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy can also be used for elemental analysis, particularly for detecting metals and other heteroatoms. malvernpanalytical.comresearchgate.net

Table 4: Elemental Analysis Data for this compound (C6H9N3O2S) This table shows a comparison of theoretical and hypothetical experimental elemental analysis results.

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 38.49 | 38.55 |

| Hydrogen (H) | 4.84 | 4.89 |

| Nitrogen (N) | 22.44 | 22.38 |

| Oxygen (O) | 17.09 | 17.01 |

| Sulfur (S) | 17.13 | 17.17 |

Theoretical values are calculated based on the molecular formula. "Found %" values are hypothetical examples of what might be obtained in a laboratory analysis.

Crystallographic Studies of 4 Aminobenzenesulfonohydrazide and Its Complexes

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

No single-crystal X-ray diffraction data for 4-Aminobenzenesulfonohydrazide or its complexes has been published. This technique is essential for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles that define the molecule's geometry. nih.gov Without such a study, a definitive description of its molecular structure remains unknown.

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the crystal packing and the specific intermolecular forces governing the supramolecular architecture of this compound cannot be conducted. The presence of amino (-NH2), sulfonamide (-SO2NH-), and hydrazide (-NHNH2) groups suggests a high potential for extensive hydrogen bonding networks, which would play a crucial role in the crystal lattice formation. However, without experimental data, the nature of these interactions, as well as other potential forces like π-π stacking between the benzene (B151609) rings, remains speculative.

Conformational Analysis and Polymorphism

The conformation of the this compound molecule in the solid state has not been determined. Conformational analysis would describe the spatial arrangement of the atoms, particularly the rotation around the S-N and N-N single bonds. Furthermore, it is unknown whether this compound exhibits polymorphism—the ability to exist in more than one crystal form. Different polymorphs can arise from variations in molecular conformation or intermolecular packing and can possess distinct physical properties.

Influence of Crystallization Parameters on Structural Data

The effect of crystallization parameters—such as solvent choice, temperature, and cooling rate—on the crystal structure of this compound has not been investigated. These parameters can significantly influence crystal quality, packing arrangements, and can sometimes lead to the isolation of different polymorphs or solvates. The lack of any reported crystal structure means that no data exists to analyze these influences.

Computational and Theoretical Insights into this compound Forthcoming

Detailed computational analysis of this compound, a significant chemical compound, is not extensively available in publicly accessible scientific literature. While the synthesis and application of this compound are documented, a comprehensive theoretical investigation detailing its specific quantum chemical properties remains elusive.

Recent studies involving this compound have confirmed the use of computational methods, such as Density Functional Theory (DFT), to optimize its ground and excited states. These analyses, performed at the B3LYP/6-31G and LANL2DZ basis sets, have been mentioned in the context of broader research, for instance, in the development of colorimetric sensors. researchgate.netrsc.org This research also touched upon analyses of the molecule's Frontier Molecular Orbitals (HOMO-LUMO) and its electrostatic potential (ESP) map. researchgate.netrsc.org

However, the detailed numerical data from these calculations—which are crucial for a thorough theoretical article—are not provided in the available literature. This includes specific values for optimized geometric parameters (bond lengths and angles), predicted spectroscopic data (vibrational frequencies, chemical shifts, electronic transitions), precise energy levels of the HOMO and LUMO, and the resulting energy gap.

Furthermore, in-depth analyses such as Natural Bond Orbital (NBO) calculations, which would provide insights into electron delocalization, and specific atomic charge distributions from Mulliken or Natural Population Analysis (NPA), are not detailed in the accessible research.

Consequently, due to the absence of this specific, foundational data, a comprehensive article on the computational chemistry and theoretical investigations of this compound, adhering to the requested detailed scientific structure, cannot be generated at this time. The scientific community awaits a dedicated computational study that would publish these important theoretical parameters for this compound.

Computational Chemistry and Theoretical Investigations of 4 Aminobenzenesulfonohydrazide

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For a compound like 4-Aminobenzenesulfonohydrazide, molecular modeling and simulation techniques are invaluable for predicting its potential interactions with biological targets and understanding its dynamic behavior. These in silico methods, including molecular docking and molecular dynamics simulations, play a crucial role in modern drug discovery and materials science by enabling the rational design of new molecules and the elucidation of their mechanisms of action.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug design to predict how a small molecule ligand, such as this compound, might interact with the binding site of a target protein. The primary goal of molecular docking is to identify the most stable binding conformation (pose) of the ligand and to estimate the strength of the interaction, typically expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction.

The process involves computationally placing the ligand into the active site of a protein and evaluating the various possible binding poses based on a scoring function. This function calculates the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the utility of this approach can be illustrated by examining studies on structurally similar compounds. For instance, a series of 4-phthalimidobenzenesulfonamide derivatives, which share the benzenesulfonamide (B165840) core, were investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

In one such study, molecular docking was used to elucidate the binding mode of the most potent inhibitor within the active site of AChE. The analysis revealed that the compound interacted with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The interactions were stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Table 1: Example Molecular Docking Data for a Structurally Related Sulfonamide Derivative

| Target Protein | Ligand (Example Derivative) | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | 4-(1,3-Dioxoisoindolin-2-yl)-N-(naphthalen-1-yl)benzenesulfonamide | -11.5 | Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334 | π-π stacking, Hydrogen bonds, Hydrophobic interactions |

This table presents hypothetical data based on findings for related compounds to illustrate the type of information generated from molecular docking studies.

Such computational predictions are invaluable for understanding structure-activity relationships (SAR) and for guiding the synthesis of more potent and selective inhibitors. By applying similar methodologies to this compound, researchers could screen it against various biological targets to predict its potential therapeutic applications.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a ligand-protein complex, offering insights into its conformational stability and the kinetics of the binding process. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex behaves in a more realistic, solvated environment.

An MD simulation begins with the coordinates of a system (e.g., a protein-ligand complex in a water box) and uses Newton's laws of motion to calculate the trajectory of every atom over a defined period, typically nanoseconds to microseconds. The analysis of these trajectories can provide information on:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time, researchers can assess the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound.

Binding Dynamics and Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein that may be important for ligand binding and unbinding.

Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation. A high-persistence hydrogen bond indicates a strong and stable interaction.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Interpretation |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value indicates that the protein-ligand complex is stable and has reached equilibrium. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | High RMSF values indicate regions of high flexibility, which can be important for protein function and ligand interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein over time. | Persistent hydrogen bonds are crucial for maintaining the stability of the binding pose. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Significant changes in Rg can indicate conformational changes or unfolding of the protein upon ligand binding. |

By applying MD simulations to a complex of this compound and a potential target protein identified through docking, one could validate the stability of the predicted binding pose. The simulation would reveal whether the key interactions observed in the static dock are maintained over time and provide a more accurate estimation of the binding free energy, thus offering a more comprehensive understanding of the compound's potential as a therapeutic agent.

Chemical Reactivity and Mechanistic Organic Transformations of 4 Aminobenzenesulfonohydrazide

Oxidation Pathways and Mechanisms

The oxidation of aryl hydrazides, including 4-Aminobenzenesulfonohydrazide, can proceed through several mechanistic pathways, largely dependent on the oxidant and reaction conditions. Common oxidation products include diazenes, and further oxidation can lead to the cleavage of the nitrogen-sulfur bond.

One plausible mechanism involves a polar hydride transfer. odu.eduorganic-chemistry.org Studies on the oxidation of aromatic hydrazides with metal-free oxoammonium salts suggest that the reaction may proceed via a hydride-removal mechanism. acs.org Computational analysis indicates that the rate-limiting step is likely the transfer of a hydride from the nitrogen of the hydrazide to the oxygen of the oxoammonium salt. acs.org This process is facilitated for electron-rich aryl hydrazides, which are oxidized faster than their electron-deficient counterparts. organic-chemistry.orgacs.org Given the electron-donating nature of the amino group at the para position, this compound is expected to be reactive under these oxidative conditions.

Another significant pathway involves single-electron transfer, leading to the formation of radical intermediates. The use of one-electron oxidizing agents, such as hexachloroiridate(IV), has been shown to generate hydrazyl free radicals from aryl hydrazides. nih.gov Mechanistic studies on the oxidation of isoniazid, a hydrazide-containing drug, support the formation of an acyl radical as a key intermediate. rsc.org For this compound, this would involve the initial formation of a radical cation, which could then undergo further reactions.

Electrochemical oxidation provides another route for the transformation of this compound. The electrochemical oxidation of amines and aniline derivatives has been extensively studied. mdpi.com In the case of molecules containing an amino group on an aromatic ring, electrochemical oxidation can lead to the formation of reactive intermediates like quinone imines. nih.govresearchgate.net For this compound, anodic oxidation could potentially generate a p-quinone imine, which would be highly susceptible to nucleophilic attack. nih.govresearchgate.net

The general mechanism for the oxidation of aryl hydrazides can be summarized in the following table:

| Oxidation Method | Key Intermediates | Proposed Mechanism |

| Oxoammonium Salts | N/A | Polar Hydride Transfer odu.eduorganic-chemistry.orgacs.org |

| One-Electron Oxidants | Hydrazyl Radicals, Acyl Radicals | Single-Electron Transfer (SET) nih.govrsc.org |

| Electrochemical Oxidation | Radical Cations, Quinone Imines | Anodic Electron Transfer mdpi.comnih.govresearchgate.net |

Reactions with Thiol-Containing Biomolecules

The reactivity of this compound with thiol-containing biomolecules such as glutathione (GSH) is of toxicological and pharmacological interest. While direct studies on this compound are limited, the reactivity can be inferred from related aromatic amines and sulfonamides.

One primary pathway for reaction is through the metabolic activation of the parent compound. The oxidation of the aromatic amino group can lead to reactive intermediates that are electrophilic and can be trapped by nucleophilic thiols like GSH. For instance, the carcinogenic metabolite of N,N-dimethyl-4-aminoazobenzene is known to react with glutathione to form adducts. nih.gov Specifically, the reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene, an analog of the ultimate carcinogen, with glutathione yields 3-(glutathion-S-yl)-N-methyl-4-aminoazobenzene. nih.govnih.gov This suggests that if this compound undergoes similar metabolic N-oxidation or ring oxidation, the resulting electrophilic species could form covalent adducts with glutathione.

The general mechanism for such conjugation reactions is nucleophilic aromatic substitution or Michael addition to an activated intermediate. mdpi.com Glutathione, acting through its nucleophilic thiol group, can attack electron-deficient aromatic rings or quinone-imine systems.

The potential sites of glutathione adduction to metabolically activated this compound are summarized below:

| Activation Pathway | Reactive Intermediate | Potential Reaction with Glutathione |

| N-Oxidation | N-hydroxy or nitroso derivative | Nucleophilic attack on the nitrogen or ring carbon |

| Ring Oxidation | Epoxide or quinone-imine | Ring opening or Michael addition nih.govresearchgate.net |

These reactions represent a detoxification pathway, as glutathione conjugates are typically more water-soluble and readily excreted. mdpi.com

Electrophilic and Nucleophilic Reaction Pathways

This compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.

Electrophilic Reactions: The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and regioselectivity of these reactions are governed by the electronic effects of the two substituents: the amino group (-NH₂) and the sulfonohydrazide group (-SO₂NHNH₂).

The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance (+R effect). lumenlearning.comlibretexts.org

The sulfonohydrazide group is anticipated to be a deactivating group and a meta-director, primarily due to the electron-withdrawing inductive effect (-I effect) of the sulfonyl moiety. scribd.com

In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the amino group will dominate. lumenlearning.com Therefore, electrophiles will preferentially attack the positions ortho to the amino group (and meta to the sulfonohydrazide group). Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org

Nucleophilic Reactions: this compound contains two primary nucleophilic centers: the nitrogen atoms of the amino group and the hydrazide moiety.

The amino group can act as a nucleophile in reactions such as acylation and alkylation.

The hydrazide moiety is a potent nucleophile and is particularly important in the formation of hydrazones and in cyclization reactions. The terminal nitrogen of the hydrazide is the most nucleophilic site and readily attacks carbonyl compounds.

A summary of the molecule's dual reactivity is presented below:

| Reaction Type | Reactive Site | Examples |

| Electrophilic | Aromatic Ring (positions ortho to -NH₂) | Nitration, Halogenation, Sulfonation masterorganicchemistry.comyoutube.commasterorganicchemistry.com |

| Nucleophilic | Amino Group Nitrogen | Acylation, Alkylation |

| Nucleophilic | Hydrazide Nitrogen Atoms | Hydrazone formation, Cyclization reactions biomedpharmajournal.orgchim.it |

Cyclization Reactions and Ring Closures

The sulfonohydrazide moiety of this compound is a key functional group for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions. These reactions typically involve the condensation of the hydrazide with bifunctional electrophiles, most commonly 1,2- or 1,3-dicarbonyl compounds or their equivalents.

Reactions with 1,3-Dicarbonyl Compounds (e.g., β-ketoesters): The reaction of hydrazines with β-ketoesters is a classical method for the synthesis of pyrazoles. chim.itnih.gov For this compound, this reaction would proceed through initial condensation of the hydrazide with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a pyrazole (B372694) ring. The reaction with β-ketoesters can be controlled to produce different regioisomers. beilstein-journals.orgnih.gov

Reactions with 1,2-Dicarbonyl Compounds: The reaction of hydrazides with 1,2-dicarbonyl compounds can lead to the formation of various heterocyclic systems, including dihydrotriazinones, depending on the reaction conditions and the structure of the dicarbonyl compound. researchgate.net

Reactions with γ-Ketoacids: The condensation of hydrazides with γ-ketoacids is a common route to pyridazinones. biomedpharmajournal.orgresearchgate.net The reaction involves the initial formation of a hydrazone with the keto group, followed by intramolecular cyclization via nucleophilic attack on the carboxylic acid moiety to form the six-membered pyridazinone ring. researchgate.net The synthesis of pyridazinone derivatives from 4-hydrazineylbenzenesulfonamide, a closely related compound, has been reported. nih.gov

A table of common cyclization reactions is provided below:

| Reagent | Resulting Heterocycle |

| β-Diketones / β-Ketoesters | Pyrazole chim.itnih.govorganic-chemistry.org |

| γ-Ketoacids | Pyridazinone biomedpharmajournal.orgresearchgate.netnih.gov |

| α,β-Unsaturated Ketones | Pyrazoline |

| Maleic Anhydride | Pyridazinedione nih.gov |

Structure-Reactivity Relationships and Positional Isomerism Effects

The chemical reactivity of this compound is fundamentally linked to its molecular structure, particularly the electronic interplay between the amino and sulfonohydrazide substituents on the benzene ring. drugdesign.org

Electronic Effects: The reactivity of the aromatic ring towards electrophilic substitution is a prime example of structure-reactivity relationships. libretexts.org

Activating Group: The para-amino group is a strong activating group (+R > -I effect), increasing the electron density of the ring, especially at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comlumenlearning.com

Deactivating Group: The sulfonohydrazide group is expected to be deactivating (-I effect), withdrawing electron density from the ring and making it less reactive. scribd.com

Positional Isomerism: The position of the amino group relative to the sulfonohydrazide group significantly impacts the molecule's reactivity.

4-Amino Isomer (Para): The activating effect of the amino group and the deactivating effect of the sulfonohydrazide group are electronically communicated through the aromatic system. The directing effects are reinforcing for the positions meta to the sulfonohydrazide and ortho to the amino group.

2-Amino Isomer (Ortho): In this isomer, steric hindrance between the adjacent amino and sulfonohydrazide groups would be a significant factor, potentially impeding the approach of reagents to either functional group. Intramolecular hydrogen bonding between the two groups is also possible, which could modulate the nucleophilicity of the amino and hydrazide nitrogens and the acidity of the N-H protons.

3-Amino Isomer (Meta): Here, the electronic effects of the two groups are not in direct conjugation. The amino group would activate the positions ortho and para to it (positions 2, 4, and 6), while the sulfonohydrazide group would direct incoming electrophiles to positions 3 and 5 (relative to itself, which are positions 3 and 5 on the ring). The directing effects would be less aligned compared to the 4-amino isomer.

The influence of positional isomerism on reactivity is summarized below:

| Isomer | Key Structural Feature | Predicted Effect on Reactivity |

| Ortho | Steric hindrance; potential for intramolecular H-bonding | Reduced reactivity at both functional groups compared to the para isomer. |

| Meta | Non-conjugated electronic effects | Complex regioselectivity in electrophilic substitution; potentially different nucleophilicity of the functional groups. |

| Para | Conjugated electronic effects; minimal steric hindrance | Highest reactivity for electrophilic aromatic substitution at positions ortho to the amino group. |

Mechanistic Insights into Biological Activities of 4 Aminobenzenesulfonohydrazide Derivatives in Vitro Studies

Enzyme and Receptor Binding Mechanisms

The biological activity of many compounds is predicated on their ability to bind to and modulate the function of specific enzymes and receptors. Derivatives of 4-aminobenzenesulfonohydrazide have been investigated for their inhibitory effects on several key enzymes involved in inflammation and metabolic processes.

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The inhibition of these enzymes is a key strategy for developing anti-inflammatory agents. Sulfonamide derivatives, including those related to this compound, have demonstrated notable inhibitory activity against LOX.

The primary mechanism of inhibition involves the binding of the sulfonamide derivative to the active site of the lipoxygenase enzyme. This binding can interfere with the enzyme's ability to interact with its natural substrate, such as arachidonic acid. Studies on a series of 4-(toluene-4-sulfonylamino)-benzoic acid derivatives have shown that structural variations significantly impact inhibitory potency. For instance, N-alkylated products were found to be more active against the enzyme than O-alkylated or N,O-alkylated versions, suggesting that the presence and position of alkyl groups are critical for effective binding within the enzyme's active site. nih.gov The inhibitory concentrations (IC₅₀) for several of these compounds highlight a range of potencies. nih.gov

Table 1: In Vitro Lipoxygenase Inhibitory Activity of Selected Sulfonamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | IC₅₀ (µmol) |

|---|---|

| 4m | 15.8 ± 0.57 |

| 4g | 35.5 ± 0.45 |

| 4e | 69.3 ± 0.81 |

| 4f | 80.4 ± 0.53 |

| 4j | 91.7 ± 0.61 |

| Baicalein (Standard) | 22.5 ± 0.08 |

Data sourced from literature on 4-(toluene-4-sulfonylamino)-benzoic acid derivatives, which share the core sulfonamide feature. nih.gov

Molecular docking studies further suggest that these inhibitors can coordinate with the non-heme iron atom present in the catalytic site of 5-LOX, a key interaction that prevents the enzyme from carrying out its catalytic function.

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is an established therapeutic approach for managing type 2 diabetes. Benzenesulfonohydrazide (B1205821) derivatives have emerged as potential inhibitors of these enzymes. The mechanism of inhibition is generally competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Molecular docking studies have provided insights into the binding interactions. For α-glucosidase, these derivatives are predicted to fit into the same active site space as the natural substrate. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's catalytic pocket. This effective blocking of the active site explains the observed reduction in enzyme activity. The inhibitory potency of these compounds is often superior to that of acarbose, a standard clinical drug.

DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication, making it a prime target for antibacterial agents. While classic inhibitors like fluoroquinolones are well-known, there is a continuous search for novel inhibitors. Molecular docking studies are a key tool to explore how new chemical scaffolds, including those based on benzenesulfonamides, might interact with DNA gyrase. nih.govnih.gov The mechanism of inhibition typically involves binding to one of the enzyme's subunits (GyrA or GyrB). nih.gov For instance, inhibitors can target the ATP binding pocket on the GyrB subunit, preventing the conformational changes necessary for the enzyme's supercoiling activity. nih.gov Docking studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues within these binding pockets, providing a rationale for the compound's inhibitory action and a basis for designing more potent derivatives. nih.govekb.eg

Protease: Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition is relevant in various diseases, including viral infections and cancer. Some sulfonamide-containing compounds have been investigated as protease inhibitors. The mechanism can vary, but a common strategy involves the inhibitor binding to the protease's active site. In the case of cysteine proteases, such as the SARS-CoV-2 main protease (Mpro), some inhibitors work by forming a covalent bond with the catalytic cysteine residue (e.g., Cys145). nih.gov This irreversible binding permanently inactivates the enzyme. This mechanism often involves an electrophilic center in the inhibitor that is susceptible to nucleophilic attack by the cysteine residue's thiol group. nih.gov While not all benzenesulfonohydrazide derivatives will act covalently, their structural features can be tailored to fit snugly into the active site, blocking substrate access through non-covalent interactions in a competitive manner. nih.gov

Molecular Interaction with Nucleic Acids (DNA)

The interaction of small molecules with DNA can lead to significant biological effects, including antimicrobial and anticancer activities. Benzenesulfonohydrazide derivatives have been studied for their ability to bind to DNA, which can disrupt cellular processes like replication and transcription.

There are two primary non-covalent modes by which small molecules bind to the DNA double helix:

Intercalative Binding: This mode involves the insertion of a planar, aromatic part of the molecule between the base pairs of the DNA helix. This insertion causes a distortion in the DNA structure, typically leading to an unwinding and lengthening of the helix.

Groove Binding: This mode involves the molecule fitting into the minor or major grooves of the DNA helix. This binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs in the groove.

Studies on sulfonamide-based compounds suggest that intercalation is a plausible binding mode, particularly for derivatives containing extended planar aromatic systems. The determination of the specific binding mode is often achieved through a combination of spectroscopic techniques and displacement assays. An ethidium (B1194527) bromide (EtBr) displacement assay is a common method used to investigate intercalation. mdpi.com EtBr is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. When a test compound is introduced that also intercalates, it competes with EtBr for the binding sites, displacing it from the DNA and causing a decrease (quenching) of the fluorescence. mdpi.comrsc.org A significant quenching effect is strong evidence for an intercalative binding mode.

UV-Visible absorption spectroscopy is a powerful tool for studying the binding of molecules to DNA. The interaction typically results in characteristic changes in the absorption spectrum of the compound, which can provide clues about the binding mode. researchgate.net

Hypochromism: This refers to a decrease in the molar absorptivity (a decrease in the intensity of the main absorption band) of the compound. It is a hallmark of intercalative binding. The close proximity and stacking of the compound's chromophore with the DNA base pairs restricts the electronic transitions, leading to reduced light absorption.

Bathochromic Shift (Red Shift): This is a shift of the wavelength of maximum absorption (λₘₐₓ) to a longer wavelength. This shift is also characteristic of intercalation and is thought to result from the decrease in the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the intercalated molecule upon insertion into the hydrophobic environment between the DNA base pairs.

Hyperchromism: This refers to an increase in molar absorptivity. It is typically associated with damage to the DNA helix or electrostatic interactions that might disrupt the base stacking.

The observation of significant hypochromism accompanied by a bathochromic shift in the UV-Vis spectrum of a benzenesulfonohydrazide derivative upon titration with DNA is strong evidence supporting an intercalative mode of interaction.

Cellular Signaling Pathway Modulation (In Vitro)

In vitro studies have begun to shed light on the intricate ways in which this compound derivatives can influence cellular behavior by interfering with critical signaling cascades. These pathways are central to cellular processes such as inflammation, apoptosis, and the oxidative stress response.

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition Mechanisms

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. While direct studies on this compound derivatives are limited, the well-characterized mechanisms of related sulfonamide compounds, such as sulfasalazine (B1682708), offer significant insights into potential inhibitory actions.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. jci.orgscispace.com

In vitro evidence for sulfasalazine demonstrates that it can directly inhibit the catalytic activity of both IKK-α and IKK-β by competing with ATP binding. nih.gov This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the NF-κB/IκBα complex in the cytoplasm and blocking the downstream inflammatory cascade. jci.orgscispace.com It is plausible that this compound derivatives, sharing the sulfonamide scaffold, could exert their anti-inflammatory effects through a similar mechanism of direct IKK inhibition.

Table 1: Potential Mechanisms of NF-κB Pathway Inhibition by this compound Derivatives (Inferred from Sulfonamide Studies)

| Step in NF-κB Pathway | Potential Site of Action for this compound Derivatives | Consequence of Inhibition |

| IκB Kinase (IKK) Activation | Direct inhibition of IKK-α and IKK-β catalytic activity | Prevention of IκBα phosphorylation |

| IκBα Phosphorylation | Blockade of phosphate (B84403) group transfer to IκBα | Stabilization of the IκBα protein |

| IκBα Degradation | Prevention of ubiquitin-mediated proteasomal degradation | Sequestration of NF-κB in the cytoplasm |

| NF-κB Nuclear Translocation | Inhibition of NF-κB movement into the nucleus | Reduced transcription of pro-inflammatory genes |

Poly(ADP-ribose) Polymerase (PARP) Cleavage Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of proteins crucial for DNA repair and programmed cell death (apoptosis). The cleavage of PARP-1, the most abundant isoform, by caspases is a well-established hallmark of apoptosis. This cleavage event inactivates PARP-1, preventing it from depleting cellular ATP reserves in a futile attempt to repair extensive DNA damage, thus ensuring the orderly execution of the apoptotic program.

While direct evidence for this compound derivatives inducing PARP cleavage is not yet available, numerous studies have demonstrated that various hydrazone derivatives can induce apoptosis in cancer cell lines. mdpi.com The induction of apoptosis by these compounds is often associated with the activation of the caspase cascade, particularly caspase-3, which is a primary executioner caspase responsible for PARP-1 cleavage. nih.gov

The proposed mechanism involves the activation of intrinsic or extrinsic apoptotic pathways by the hydrazone derivatives, leading to the activation of initiator caspases (e.g., caspase-8 or caspase-9). These initiator caspases then activate executioner caspases, such as caspase-3 and caspase-7. Activated caspase-3 subsequently cleaves PARP-1 at a specific site, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. nih.gov This cleavage abrogates the DNA repair function of PARP-1 and facilitates the progression of apoptosis.

Table 2: Proposed Caspase-Dependent PARP Cleavage Mechanism by Hydrazone-Containing Compounds

| Apoptotic Event | Key Molecular Players | Role of Hydrazone Derivatives (Hypothesized) |

| Apoptosis Induction | Various cellular stressors, death receptor activation | Triggering of apoptotic signaling pathways |

| Initiator Caspase Activation | Caspase-8, Caspase-9 | Activation through intrinsic or extrinsic pathways |

| Executioner Caspase Activation | Caspase-3, Caspase-7 | Cleavage and activation by initiator caspases |

| PARP-1 Cleavage | Activated Caspase-3 | Cleavage of PARP-1 into 89 kDa and 24 kDa fragments |

| Cellular Response | DNA fragmentation, cell death | Commitment to and execution of apoptosis |

Heme Oxygenase-1 (HO-1) Expression via Nrf2-Keap1 Pathway Activation

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. nih.gov In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.gov

Organosulfur compounds, a class that includes sulfonamides, have been identified as activators of the Nrf2 pathway. nih.gov The antioxidant properties of many sulfonamide derivatives are attributed to their ability to modulate this pathway. researchgate.net The proposed mechanism involves the electrophilic nature of these compounds, which can lead to the modification of Keap1 cysteine residues, thereby liberating Nrf2.

The induction of HO-1, an enzyme that catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, is a key downstream effect of Nrf2 activation. Biliverdin and its subsequent product, bilirubin, are potent antioxidants. Therefore, by activating the Nrf2-Keap1 pathway, this compound derivatives could potentially enhance the cellular antioxidant capacity through the upregulation of HO-1 and other cytoprotective enzymes. nih.govaginganddisease.org

Cellular Permeability and Subcellular Localization Mechanisms (e.g., V-ATPase Dependent Ion Trapping)

The cellular permeability and subcellular localization of a compound are critical determinants of its biological activity. While specific data for this compound derivatives are scarce, general principles of small molecule transport and the properties of related compounds can provide a hypothetical framework.

The uptake of sulfonamides into cells is thought to occur primarily through passive diffusion of the neutral, un-ionized form across the cell membrane. The intracellular concentration can be influenced by the pH gradient between the extracellular environment and the cytoplasm, a phenomenon known as ion trapping. nih.gov

Vacuolar-type H+-ATPases (V-ATPases) are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes. nih.gov This acidic environment can lead to the accumulation of weakly basic drugs through a process called V-ATPase-dependent ion trapping. If a this compound derivative possesses a basic moiety that becomes protonated within these acidic organelles, it would be trapped and accumulate to high concentrations. This mechanism is known to play a role in the subcellular distribution of various drugs and could potentially influence the activity of this compound derivatives by concentrating them in specific organelles. mdpi.comnih.gov

Applications of 4 Aminobenzenesulfonohydrazide As a Synthetic Precursor and Building Block

Role in the Synthesis of Pharmacologically Relevant Scaffolds

4-Aminobenzenesulfonohydrazide serves as a key precursor in the synthesis of various heterocyclic compounds that form the core structures of many therapeutic agents. The inherent biological activity of the sulfonamide group, notably as antibacterial agents, is often complemented by the pharmacological properties of the newly formed heterocyclic rings.

One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives . The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole-sulfonamide hybrids. These compounds have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. For instance, the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with 4-hydrazinobenzenesulfonamide hydrochloride, a related compound, has yielded 2-pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety. Several of these compounds have demonstrated significant anti-inflammatory activity in preclinical models, with some exhibiting potency comparable to or greater than the standard drug celecoxib.

Similarly, this compound can be utilized in the synthesis of pyrimidinone derivatives . The reaction with β-ketoesters or other suitable three-carbon synthons can lead to the formation of pyrimidinone rings fused or appended to the benzenesulfonamide core. These scaffolds are of interest due to the diverse pharmacological activities associated with pyrimidinones, including antiviral, antitumor, and cardiovascular effects.

The synthesis of thiazole (B1198619) derivatives represents another important application. Thiazoles are present in a number of clinically used drugs and are known to exhibit a wide spectrum of biological activities. By reacting this compound or its derivatives with α-haloketones or other appropriate reagents, thiazole-sulfonamide conjugates can be prepared. These compounds have been explored for their potential as anticancer and radiosensitizing agents.

Furthermore, the synthesis of coumarin-sulfonamide conjugates has been an active area of research. Coumarins are a class of naturally occurring compounds with a broad range of biological activities. The linkage of a coumarin moiety to a sulfonamide scaffold, potentially derived from this compound, has been explored as a strategy to develop novel carbonic anhydrase inhibitors and anticancer agents.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Sulfonohydrazide Precursors

| Scaffold | Synthetic Precursors | Potential Pharmacological Activities |

| Pyrazole-sulfonamides | 1,3-Dicarbonyl compounds, Chalcones | Anti-inflammatory, Antimicrobial |

| Pyrimidinone-sulfonamides | β-Ketoesters | Antiviral, Antitumor |

| Thiazole-sulfonamides | α-Haloketones | Anticancer, Radiosensitizing |

| Coumarin-sulfonamides | Coumarin derivatives | Carbonic Anhydrase Inhibition, Anticancer |

Design of Novel Heterocyclic Systems

Beyond its role in synthesizing established pharmacophores, this compound is a valuable tool for the design and construction of novel heterocyclic systems. The presence of multiple reactive sites allows for a variety of cyclization strategies, leading to the formation of unique and complex molecular architectures that may possess interesting biological or material properties.

The amino group on the benzene (B151609) ring can be diazotized and subsequently converted into a variety of other functional groups, providing a handle for further synthetic transformations and the construction of fused heterocyclic systems. For example, the diazotized intermediate can undergo coupling reactions to introduce azo dyes or be subjected to cyclization reactions to form benzotriazole derivatives.

The hydrazide moiety is particularly versatile for building five- and six-membered heterocyclic rings. Its reaction with dicarbonyl compounds, as mentioned earlier, leads to pyrazoles and pyridazinones. Furthermore, reactions with isothiocyanates can yield thiosemicarbazide derivatives, which are precursors to thiadiazoles and triazoles. The condensation with carbon disulfide can lead to the formation of oxadiazole-thiones or thiadiazole-thiones.

The combination of the amino and hydrazide functionalities within the same molecule opens up possibilities for the synthesis of more complex, fused heterocyclic systems. For instance, intramolecular cyclization reactions could potentially lead to the formation of benzothiadiazine derivatives, a class of compounds with known diuretic and antihypertensive properties. The strategic functionalization of the amino group followed by a cyclization reaction involving the hydrazide moiety can be a powerful approach to generate libraries of novel heterocyclic compounds for biological screening.

Contributions to Prodrug Design and Bioisosteric Replacement Strategies

The principles of prodrug design and bioisosteric replacement are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct and extensive examples involving this compound are not widely documented in readily available literature, its structural motifs suggest potential applications in these areas.

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. The sulfonohydrazide moiety could potentially be incorporated into a parent drug molecule to create a prodrug. The rationale would be that the hydrazide linkage could be designed to be stable until it reaches a specific physiological environment where it would be cleaved, for example, by hydrolysis under acidic conditions or by specific enzymes, to release the active drug. This strategy could be employed to improve a drug's solubility, stability, or to achieve targeted drug delivery.

Bioisosteric Replacement: Bioisosterism refers to the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The sulfonohydrazide group (-SO2NHNH2) could be considered as a potential bioisostere for other functional groups, such as the carboxylic acid hydrazide (-CONHNH2) or the carboxylate group (-COOH) under certain circumstances. While not a classical bioisostere, the tetrahedral geometry and hydrogen bonding capabilities of the sulfonohydrazide group might allow it to mimic the interactions of other functional groups with a biological target. The replacement of a carboxamide with a sulfonamide is a known bioisosteric strategy to improve metabolic stability, and a similar principle could apply to the corresponding hydrazides.

Development of Supramolecular Assemblies and Material Precursors

The ability of this compound to participate in hydrogen bonding and coordination with metal ions makes it an interesting candidate for the development of supramolecular assemblies and as a precursor for advanced materials.

The presence of multiple hydrogen bond donors (the amino and hydrazide groups) and acceptors (the sulfonyl and amino groups) allows for the formation of intricate hydrogen-bonded networks in the solid state. These non-covalent interactions can direct the self-assembly of the molecules into specific one-, two-, or three-dimensional architectures. The study of these supramolecular structures is crucial for understanding crystal engineering principles and for the design of new materials with desired properties, such as specific porosity or thermal stability.

Future Perspectives and Research Directions for 4 Aminobenzenesulfonohydrazide Chemistry

Exploration of Underexplored Reaction Pathways

While the core reactivity of 4-aminobenzenesulfonohydrazide is well-documented, a number of reaction pathways remain underexplored. Future research is likely to focus on harnessing the unique electronic and structural features of this molecule to participate in novel transformations.

One promising avenue is the application of photocatalytic sulfonylation . bohrium.comnih.govresearchgate.net Visible-light-induced reactions offer mild and sustainable conditions for generating sulfonyl radicals from precursors like sulfonyl hydrazides. bohrium.comnih.gov Investigating the photocatalytic generation of sulfonyl radicals from this compound could lead to novel C-S bond formations, including late-stage functionalization of complex molecules. nih.gov Such methods could provide access to a diverse range of previously inaccessible sulfonamide derivatives. nih.gov

Electrochemical synthesis represents another frontier. The electrochemical oxidation of arenesulfonohydrazides has been shown to facilitate the formation of S-N and S-S bonds. researchgate.net Applying these methods to this compound could offer a green and efficient route to novel sulfonamides and thiosulfonates, avoiding the need for harsh oxidants. researchgate.netrsc.orgrsc.orgnih.gov The potential for Michael-type additions following electrochemical generation of reactive intermediates could also be explored. nih.govmdpi.com

Furthermore, the participation of this compound in multicomponent reactions and unconventional cycloaddition reactions remains a largely untapped area. Designing new reaction cascades that exploit both the amino and sulfonohydrazide functionalities could lead to the rapid assembly of complex heterocyclic structures with potential biological activity.

| Underexplored Reaction Pathway | Potential Products | Research Focus |

| Photocatalytic Sulfonylation | Novel sulfonamides, functionalized complex molecules | Generation of sulfonyl radicals under visible light. |

| Electrochemical Synthesis | Diverse sulfonamides, thiosulfonates | Oxidative S-N and S-S bond formation, Michael additions. |

| Multicomponent Reactions | Complex heterocyclic scaffolds | Tandem reactions utilizing both amino and sulfonohydrazide groups. |

| Unconventional Cycloadditions | Novel ring systems containing the sulfonylhydrazide motif | Exploration of reactivity with novel dienophiles and dipolarophiles. |

Advanced Computational Approaches in Design and Prediction

The integration of advanced computational tools is set to revolutionize the design and prediction of the properties of this compound derivatives. In silico methods can significantly accelerate the discovery of new applications by providing insights into molecular behavior and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of this compound analogs with their biological activities. researchgate.netnih.govnih.govresearchgate.net By developing robust QSAR models, it will be possible to predict the efficacy of novel derivatives and guide the synthesis of compounds with enhanced properties. nih.govnih.govresearchgate.net

Molecular docking and dynamics simulations will continue to be vital in predicting the binding modes of this compound derivatives with biological targets. researchgate.netijcce.ac.ir These techniques can elucidate key interactions at the molecular level, aiding in the rational design of more potent and selective inhibitors or modulators of enzyme and receptor function. ijcce.ac.irresearchgate.net